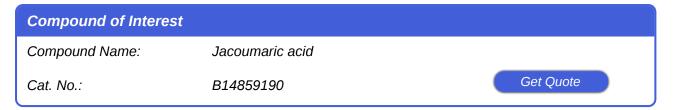


A Comparative Guide to the Structure-Activity Relationship of p-Coumaric Acid Derivatives

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For Researchers, Scientists, and Drug Development Professionals

The following guide provides a comparative analysis of the structure-activity relationships (SAR) of p-coumaric acid derivatives, focusing on their antimicrobial, tyrosinase inhibitory, and anticancer activities. This document summarizes key quantitative data, details experimental protocols, and visualizes relevant biological pathways to support further research and development in this area. As "**Jacoumaric acid**" did not yield specific findings, this guide focuses on the closely related and extensively studied p-coumaric acid and its derivatives.

Antimicrobial Activity of p-Coumaric Acid Derivatives

p-Coumaric acid and its derivatives have demonstrated a range of antimicrobial activities against various bacterial and fungal pathogens. The structural modifications of the parent p-coumaric acid molecule significantly influence its antimicrobial potency.

A series of synthesized p-coumaric acid derivatives were evaluated for their in vitro antimicrobial activity, with the results presented as the negative logarithm of the Minimum Inhibitory Concentration (pMIC in μ M/mL). A higher pMIC value indicates greater antimicrobial activity.



Compoun d ID	R-group	pMIC vs. S. aureus	pMIC vs. B. subtilis	pMIC vs. E. coli	pMIC vs. C. albicans	pMIC vs. A. niger
p- Coumaric acid	-ОН	-	-	-	-	-
1	8-quinolyl ester	1.52	1.52	1.22	1.52	1.22
17	2- nitrophenyl amide	1.73	1.73	1.43	1.73	1.43
30	4- chlorophen yl amide	1.67	1.37	1.37	1.37	1.37
31	2,4- dichloroph enyl amide	1.71	2.01	1.41	1.71	1.41
Ciprofloxac in	(Standard)	2.08	2.23	2.08	-	-
Fluconazol e	(Standard)	-	-	-	1.83	1.68

Data synthesized from a study on a series of 36 p-coumaric acid derivatives.[1][2]

Structure-Activity Relationship Summary:

- Amide and Ester Derivatives: The conversion of the carboxylic acid group of p-coumaric acid into amides and esters generally enhances antimicrobial activity.
- Substitution on the Amide/Anilide Ring: The nature and position of substituents on the anilide
 ring play a crucial role. Electron-withdrawing groups, such as nitro and chloro groups, on the
 phenyl ring of the amide derivatives tend to increase antimicrobial potency. For instance,







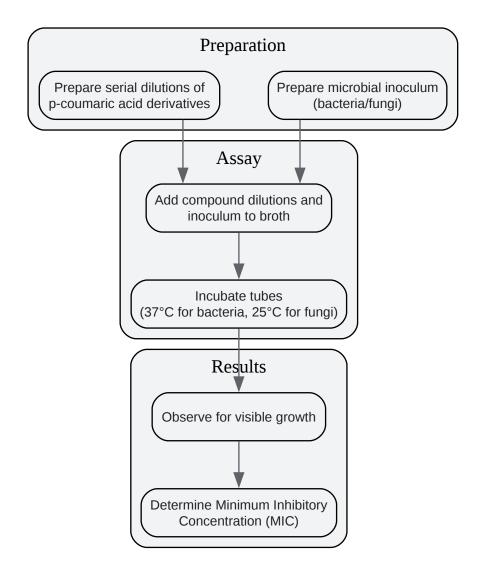
compound 17 (2-nitrophenyl amide) and compound 31 (2,4-dichlorophenyl amide) showed some of the highest activities.[1][2]

• 8-Hydroxyquinoline Ester: The ester derivative with 8-hydroxyquinoline (compound 1) also exhibited notable antimicrobial effects.

This protocol is used to determine the Minimum Inhibitory Concentration (MIC) of a compound. [1][2]

- Preparation of Test Compounds: Stock solutions of the synthesized p-coumaric acid derivatives and standard drugs (Ciprofloxacin for bacteria, Fluconazole for fungi) are prepared. Serial dilutions are made to obtain a range of concentrations (e.g., 1.56 to 50 μg/mL).
- Preparation of Inoculum: Bacterial strains (Staphylococcus aureus, Bacillus subtilis, Escherichia coli) are cultured in nutrient broth, while fungal strains (Candida albicans, Aspergillus niger) are cultured in Sabouraud dextrose broth. The cultures are diluted to achieve a standard cell density.
- Incubation: Equal volumes of the diluted test compound and the microbial inoculum are added to tubes containing double-strength nutrient broth (for bacteria) or Sabouraud dextrose broth (for fungi).
- Observation: The tubes are incubated at 37°C for 24 hours for bacteria and at 25°C for 7 days for A. niger and 48 hours for C. albicans. The MIC is determined as the lowest concentration of the compound that completely inhibits visible microbial growth.





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Caption: Workflow for MIC determination via the tube dilution method.

Tyrosinase Inhibitory Activity of p-Coumaric Acid Derivatives

p-Coumaric acid derivatives are known inhibitors of tyrosinase, a key enzyme in melanin synthesis, making them of interest in the development of skin-lightening agents.

The tyrosinase inhibitory activity of several p-coumaric acid esters was evaluated and compared to the parent compound and a standard inhibitor, arbutin.



Compound	R-group (Ester)	Tyrosinase Inhibition IC50 (μg/mL)
p-Coumaric Acid	Н	> 100
p-CAEE (1d)	Ethyl	4.89
1e	Isopropyl	-
1f	Propyl	-
Arbutin	(Standard)	51.54

Data from a study identifying p-coumaric acid ethyl ester (p-CAEE) from camellia pollen.[3] Another study reports pIC50 values between 3.7-4.2 for potent ester derivatives.[4]

Structure-Activity Relationship Summary:

- Esterification: Esterification of the carboxylic acid group of p-coumaric acid significantly enhances its tyrosinase inhibitory activity. The parent acid is largely inactive, while its ester derivatives show potent inhibition.[3][4]
- Lipophilicity: The increased lipophilicity of the ester derivatives is believed to improve their ability to penetrate the enzyme's active site. There is a balance to be struck between tyrosinase affinity and lipophilicity for optimal antimelanogenic activity.[4]
- Inhibition Mechanism: p-Coumaric acid ethyl ester (p-CAEE) was found to be a noncompetitive inhibitor of tyrosinase.[3]

This spectrophotometric assay measures the inhibition of tyrosinase activity.[3]

- Reaction Mixture: A reaction mixture is prepared containing phosphate buffer, L-tyrosine (substrate), and the test compound at various concentrations.
- Enzyme Addition: The reaction is initiated by adding mushroom tyrosinase solution to the mixture.
- Incubation and Measurement: The mixture is incubated at a specific temperature (e.g., 37°C). The formation of dopachrome from the oxidation of L-tyrosine is monitored by



measuring the absorbance at 475 nm at regular intervals.

Calculation of Inhibition: The percentage of tyrosinase inhibition is calculated by comparing
the rate of reaction in the presence of the inhibitor to that of a control without the inhibitor.
The IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%) is
then determined.

Anticancer Activity of p-Coumaric Acid and Its Derivatives

p-Coumaric acid and its derivatives have been investigated for their potential as anticancer agents, demonstrating cytotoxic effects against various cancer cell lines.

The cytotoxic effects of p-coumaric acid and related compounds were determined against human melanoma and colorectal cancer cell lines.

Compound	Cell Line	Treatment Duration	IC50 Value
p-Coumaric Acid	A375 (Melanoma)	24 h	4.4 mM
p-Coumaric Acid	A375 (Melanoma)	48 h	2.5 mM
p-Coumaric Acid	B16 (Melanoma)	24 h	4.1 mM
p-Coumaric Acid	B16 (Melanoma)	48 h	2.8 mM
p-Coumaric Acid	HT-29 (Colorectal)	24 h	150 μΜ
Coumarin	HT-29 (Colorectal)	24 h	25 μΜ

Data from studies on melanoma and colorectal cancer cells.[5][6]

Structure-Activity Relationship Summary:

- Dose and Time-Dependent Effects: The anticancer activity of p-coumaric acid is typically dose- and time-dependent.[5][6]
- Comparison with Coumarin: In the context of colorectal cancer, the parent coumarin structure demonstrated significantly higher potency (lower IC50) than p-coumaric acid.[6]



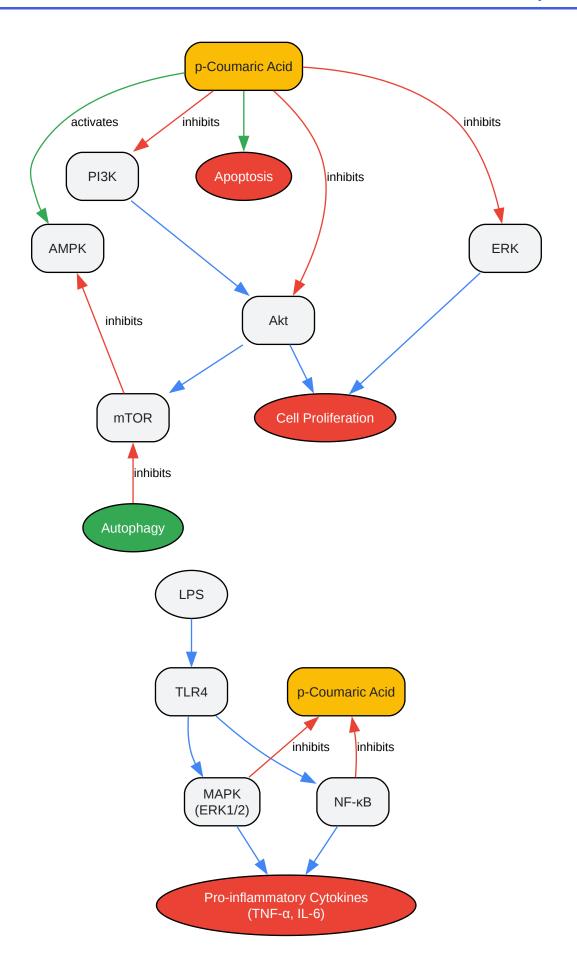




 Mechanism of Action: p-Coumaric acid has been shown to inhibit the proliferation of cancer cells by inducing cell cycle arrest and apoptosis.[5] It can also induce autophagy in cancer cells through the modulation of key signaling pathways.[6]

p-Coumaric acid exerts its anticancer effects by modulating several critical signaling pathways. In colorectal cancer cells, both p-coumaric acid and coumarin have been shown to induce autophagy and apoptosis through the PI3K/Akt/mTOR and AMPK/mTOR pathways.[6] p-Coumaric acid has also been reported to inhibit AKT and ERK signaling pathways, which are crucial for cancer cell proliferation.[7]







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